N-(4,6-dimethyl-2-pyridinyl)cyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,6-dimethyl-2-pyridinyl)cyclopentanecarboxamide, also known as JNJ-38431055, is a novel and potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH). It is a small molecule drug that has shown promising results in preclinical studies for the treatment of various diseases such as anxiety, depression, and pain.
Mecanismo De Acción
N-(4,6-dimethyl-2-pyridinyl)cyclopentanecarboxamide works by inhibiting the enzyme FAAH, which is responsible for the degradation of endocannabinoids such as anandamide. By inhibiting FAAH, this compound increases the levels of endocannabinoids, which in turn activates cannabinoid receptors in the brain and other tissues. This activation leads to the anxiolytic, antidepressant, and analgesic effects observed in preclinical studies.
Biochemical and physiological effects:
This compound has been shown to increase the levels of endocannabinoids in the brain and other tissues. This increase in endocannabinoid levels leads to the activation of cannabinoid receptors, which in turn leads to the observed anxiolytic, antidepressant, and analgesic effects. This compound has also been shown to have anti-inflammatory effects in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(4,6-dimethyl-2-pyridinyl)cyclopentanecarboxamide is its potency and selectivity for FAAH inhibition. This makes it a useful tool for studying the role of endocannabinoids in various physiological and pathological processes. However, one limitation is its relatively short half-life, which may limit its usefulness in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-(4,6-dimethyl-2-pyridinyl)cyclopentanecarboxamide. One direction is the further exploration of its therapeutic potential in various diseases such as anxiety, depression, and pain. Another direction is the study of its effects on other physiological processes such as appetite regulation and immune function. Additionally, the development of more potent and long-lasting FAAH inhibitors may lead to the development of more effective therapies for various diseases.
Métodos De Síntesis
The synthesis of N-(4,6-dimethyl-2-pyridinyl)cyclopentanecarboxamide involves several steps. The initial step involves the reaction of 4,6-dimethyl-2-pyridinecarboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with cyclopentylamine to form the amide. The amide is then treated with acetic anhydride and triethylamine to form the final product.
Aplicaciones Científicas De Investigación
N-(4,6-dimethyl-2-pyridinyl)cyclopentanecarboxamide has been extensively studied in preclinical studies for its potential therapeutic effects. It has been shown to have anxiolytic, antidepressant, and analgesic effects in various animal models. It has also been shown to have anti-inflammatory effects in vitro. These findings suggest that this compound may have potential therapeutic applications in the treatment of various diseases.
Propiedades
IUPAC Name |
N-(4,6-dimethylpyridin-2-yl)cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-9-7-10(2)14-12(8-9)15-13(16)11-5-3-4-6-11/h7-8,11H,3-6H2,1-2H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDTQUQRPWYEEPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(=O)C2CCCC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.